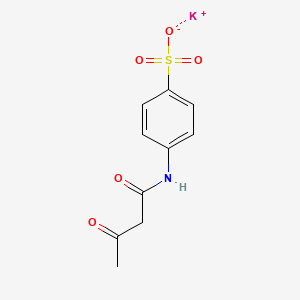

Potassium N-(acetoacetyl)sulfanilate

Description

Contextual Overview of Sulfonamide and β-Diketone Chemical Space

Sulfonamides, or sulfa drugs, represent a class of synthetic antimicrobial agents that were instrumental in revolutionizing medicine in the early 20th century. slideshare.netwikipedia.org Their primary mechanism of action involves the inhibition of bacterial folic acid synthesis, leading to a bacteriostatic effect. slideshare.netyoutube.com Beyond their well-known antibacterial properties, sulfonamide derivatives have found applications as anticonvulsants, diuretics, and hypoglycemic agents. wikipedia.orgopenaccesspub.org The sulfonamide functional group is a cornerstone in medicinal chemistry, and the development of new sulfonamide-containing molecules remains an active area of research. slideshare.netopenaccesspub.org

On the other hand, β-diketones, also known as 1,3-diketones, are highly versatile intermediates in organic synthesis. nih.govijpras.com They are widely used as building blocks for the creation of various heterocyclic compounds like pyrazoles and isoxazoles. ijpras.comresearchgate.net A key feature of β-diketones is their ability to act as excellent chelating ligands for a wide array of metal ions, forming stable complexes. researchgate.netalfachemic.com This property has led to their use in catalysis, as heat stabilizers, and in the development of luminescent materials. alfachemic.com The chemistry of β-diketones is rich with possibilities for forming carbon-carbon bonds and participating in a variety of chemical transformations. nih.gov

Structural Features and Unique Reactivity Potential of the N-(acetoacetyl)sulfanilate Anion

The N-(acetoacetyl)sulfanilate anion possesses a distinct molecular architecture that combines the key features of both its parent sulfonamide and β-diketone components. This amalgamation results in a molecule with a unique reactivity profile, offering multiple sites for chemical modification.

Acetoacetyl Moiety: Tautomerism and Coordination Sites

A defining characteristic of the acetoacetyl group is its existence in a tautomeric equilibrium between a keto and an enol form. rsc.orgpsiberg.com This keto-enol tautomerism is a fundamental concept in organic chemistry and significantly influences the reactivity of the molecule. psiberg.com The enol form can readily lose a proton to form an enolate, which is a powerful nucleophile. This reactivity allows for H/D exchange at the C2 position of the acetoacetyl moiety. researchgate.netresearchgate.net

The presence of two oxygen atoms in a 1,3-relationship within the acetoacetyl moiety makes it an excellent bidentate ligand for metal ions. researchgate.nettandfonline.com Upon deprotonation of the enolic hydroxyl group, the resulting anion can coordinate with a metal center, forming a stable six-membered chelate ring. researchgate.net This coordination ability is a hallmark of β-diketones and is central to many of their applications. alfachemic.comresearchgate.net

Sulfanilate Moiety: Aromaticity and Sulfonate Functionality

The sulfanilate portion of the molecule consists of a benzene (B151609) ring substituted with a sulfonate group. The benzene ring provides a scaffold that exhibits aromaticity, a property that confers significant stability due to the delocalization of π-electrons within a cyclic, planar system. masterorganicchemistry.comyoutube.com The electronic nature of the substituents on the aromatic ring can influence its reactivity towards electrophilic aromatic substitution reactions. numberanalytics.com

Historical Perspectives and Evolution of Research on Related Scaffolds

The history of sulfonamides dates back to the 1930s with the discovery of Prontosil by Gerhard Domagk, a finding that earned him the Nobel Prize in Medicine in 1939 and ushered in the era of antibiotics. youtube.comnih.gov This discovery spurred the synthesis of thousands of sulfanilamide (B372717) derivatives in the following decades, leading to improved efficacy and reduced toxicity. wikipedia.orgopenaccesspub.org While the advent of penicillin and other antibiotics led to a decline in their use, sulfonamides remain clinically relevant, particularly in combination therapies. slideshare.netwikipedia.org

The study of β-diketones has a history spanning over a century, and they are considered among the most popular ligands in coordination chemistry. researchgate.net The classical Claisen condensation has been a primary method for their synthesis. ijpras.com Research into β-diketones has evolved to include the development of new synthetic methodologies and the exploration of their coordination chemistry with a vast range of elements across the periodic table. nih.govresearchgate.net The ability to introduce various functionalities to the β-diketone scaffold has allowed for the fine-tuning of the properties of their metal complexes for diverse applications. researchgate.net

Properties

CAS No. |

70321-85-6 |

|---|---|

Molecular Formula |

C10H11KNO5S |

Molecular Weight |

296.36 g/mol |

IUPAC Name |

potassium;4-(3-oxobutanoylamino)benzenesulfonate |

InChI |

InChI=1S/C10H11NO5S.K/c1-7(12)6-10(13)11-8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16); |

InChI Key |

LJDMENMPENWFMN-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.[K] |

Other CAS No. |

70321-85-6 |

Origin of Product |

United States |

Synthetic Methodologies and Routes to Potassium N Acetoacetyl Sulfanilate

Conventional Synthesis Protocols

Traditional methods for synthesizing Potassium N-(acetoacetyl)sulfanilate rely on well-established chemical reactions, primarily involving the acylation of sulfanilic acid or its derivatives, followed by salt formation.

Acylation Reactions of Sulfanilic Acid Derivatives with Ketene (B1206846) Dimer

The core of the conventional synthesis involves the acylation of a sulfanilic acid derivative. One common pathway uses ketene dimer as the acylating agent. In this process, sulfamic acid reacts with ketene dimer under controlled temperature conditions, typically between 10–25°C, to produce an acetoacetyl-N-sulfonate intermediate. evitachem.com This intermediate is then subjected to ring-closure to form the desired core structure. evitachem.com

Another widely practiced method involves the reaction of sulfanilic acid with acetic anhydride (B1165640) to form N-acetoacetylsulfanilic acid. evitachem.com This reaction is a standard N-acylation where the amino group of sulfanilic acid attacks the electrophilic carbonyl carbon of the acetic anhydride. Stepwise protocols are often employed to ensure high purity by separating the acylation and sulfonation steps, which helps to minimize the formation of byproducts. evitachem.com

A related synthesis involves the reaction of aminosulfonyl fluorine with ketene dimer to generate an acetyl acetamide (B32628) sulfonic acid fluoride, which can then be processed to the final product. google.com Similarly, reacting sulfamic acid with ketene dimer in the presence of a catalyst like triethylamine (B128534) can yield an acetyl acetamide sulfonic triethylamine salt. google.com

Reaction Pathways for N-(acetoacetyl)sulfanilate Salt Formation

Following the creation of the acetoacetylated sulfanilic acid, the final step in the conventional process is the formation of the corresponding potassium salt. This is typically achieved through a straightforward neutralization reaction.

The N-acetoacetylsulfanilic acid, formed from the acylation step, is neutralized with a potassium base, most commonly potassium hydroxide (B78521) (KOH). evitachem.comgoogle.com This acid-base reaction yields the final product, this compound, and water. evitachem.com The product is then typically purified from the reaction mixture through crystallization to achieve the desired level of purity for its use as an intermediate in further chemical syntheses. evitachem.com

Advanced and Green Chemistry Approaches in Synthesis

In response to the growing need for environmentally benign and efficient chemical manufacturing, advanced and green chemistry principles are being applied to the synthesis of sulfanilate derivatives. These methods focus on improving reaction conditions, maximizing atom efficiency, and reducing waste.

Microwave-Assisted Synthesis Principles for Sulfanilate Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govorientjchem.org Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reactants through dielectric heating, leading to a rapid and uniform temperature increase. orientjchem.org This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher product yields and purity by minimizing the formation of side products. nih.govorganic-chemistry.orgresearchgate.net

For sulfanilate derivatives, microwave-assisted synthesis offers a considerable improvement over traditional methods. nih.gov For instance, the synthesis of various sulfonamides has been successfully performed under microwave irradiation, demonstrating good functional group tolerance and high yields. organic-chemistry.orgresearchgate.net In one approach, a sulfonic acid is activated and then reacted with an amine under microwave conditions, a process that is operationally simple and uses commercially available reagents. organic-chemistry.org The application of microwave heating can enhance the yield of sulfonyl chlorides from sulfonates from 37% (conventional heating for 24 hours) to over 50% in just 15 minutes. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | External (Oil bath, heating mantle) | Internal Dielectric Heating |

| Reaction Time | Hours to Days (e.g., 24-48 hours) nih.gov | Minutes (e.g., 10-20 minutes) organic-chemistry.org |

| Typical Yield | Moderate (e.g., 58%) nih.gov | Improved to High (e.g., >62-93%) nih.govresearchgate.net |

| Energy Efficiency | Lower | Higher |

| Byproduct Formation | Higher potential for side reactions | Reduced due to shorter reaction times researchgate.net |

Sustainable Synthetic Strategies and Atom Economy Considerations

A central tenet of green chemistry is the principle of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired final product. jk-sci.comnih.gov Processes with high atom economy are inherently more sustainable as they generate less waste. rsc.org

The "green" synthesis route for ibuprofen, which reduces the number of steps from six to three, increased the atom economy from 40% to 77%, providing a compelling model for process optimization. monash.edu Applying such principles to the synthesis of sulfanilate derivatives involves choosing reaction pathways that minimize the use of protecting groups and stoichiometric reagents, favoring catalytic approaches instead. nih.govresearchgate.net

| Reaction Type | Description | Atom Economy Rating | Relevance to Sustainability |

|---|---|---|---|

| Addition | All atoms of the reactants are incorporated into the final product. rsc.org | Excellent (Theoretically 100%) | Ideal for minimizing waste; highly efficient use of resources. |

| Rearrangement/Isomerization | Atoms within a molecule are rearranged to form a new structure. jk-sci.com | Excellent (Theoretically 100%) | No atoms are lost, making it a very green reaction type. |

| Substitution | A functional group is replaced by another, generating a byproduct. | Moderate to Low | Generates at least one byproduct, reducing overall atom economy. |

| Elimination | Atoms are removed from a molecule, typically forming a small molecule byproduct (e.g., H₂O). | Low | Inherently wasteful as part of the reactant molecule is discarded. |

Minimization of Waste and Hazardous Reagents in Production

A key goal of green chemistry is to prevent waste generation rather than treating it after it has been created. researchgate.net This involves the careful selection of reagents and solvents to be less hazardous and more environmentally benign. Recent developments have focused on creating synthetic routes that produce non-toxic byproducts, such as sodium and potassium salts, which have a minimal environmental impact. sciencedaily.com

Microwave-assisted synthesis contributes to waste minimization by often requiring less solvent and reducing the formation of impurities, which simplifies purification processes. orientjchem.orgresearchgate.net Furthermore, the development of catalytic systems can replace the need for stoichiometric reagents that are often hazardous and generate significant waste. jk-sci.com The use of water as a solvent, where possible, also represents a significant step towards a greener process. researchgate.net By combining efficient technologies like microwave heating with sustainable principles like atom economy, the production of this compound can be made significantly more efficient and environmentally friendly. researchgate.net

Synthesis of Precursor Molecules

The primary precursors for the synthesis of this compound are substituted phenoxy sulfonyl chloride and sulfanilic acid or its derivatives. The preparation of these molecules can be achieved through various established chemical routes.

Preparation of Substituted Phenoxy Sulfonyl Chloride

The synthesis of substituted phenoxy sulfonyl chlorides can be effectively carried out through the reaction of phenol (B47542) derivatives with a sulfonyl chloride. researchgate.net This method allows for the introduction of various substituents onto the phenyl ring, providing a versatile route to a range of precursor molecules. The reaction typically involves the use of a base to facilitate the formation of the sulfonate ester linkage. A general scheme for this reaction is the reaction of a substituted phenol with a sulfonyl chloride in the presence of a suitable base.

Another approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This method offers good functional group tolerance and proceeds under mild conditions. nih.gov The process utilizes a palladium catalyst to couple an arylboronic acid with a source of sulfur dioxide and a chlorinating agent, yielding the corresponding arylsulfonyl chloride. While this method directly produces arylsulfonyl chlorides, it can be adapted for phenoxy derivatives.

A more traditional method involves the reaction of phenols with sulfuryl chloride (SO₂Cl₂) and pyridine (B92270) at low temperatures to produce the corresponding phenyl chlorosulfate. nih.gov Furthermore, substituted anilines can be converted to their corresponding diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride, a process known as the Sandmeyer-type reaction. google.comnih.gov

Preparation of Sulfanilic Acid and its Derivatives

Sulfanilic acid (4-aminobenzenesulfonic acid) is a foundational precursor, and its synthesis is well-established. The most common industrial method is the sulfonation of aniline (B41778) with concentrated sulfuric acid. google.com This reaction proceeds by heating aniline with sulfuric acid, which leads to the formation of phenylsulfamic acid as an intermediate. Upon further heating, this intermediate rearranges to form the more stable p-aminobenzenesulfonic acid, or sulfanilic acid.

Innovations in this process include the use of microwave heating to drive the reaction, which can significantly reduce the reaction time from hours to minutes. researchgate.net For instance, reacting aniline and sulfuric acid and then heating the resulting solid product in a microwave oven at 230-300°C for 10-25 minutes can produce sulfanilic acid with high purity and efficiency. researchgate.net

The synthesis of sulfanilic acid derivatives can be achieved by starting with substituted anilines. The general principle of sulfonation remains the same, allowing for the preparation of a variety of sulfanilic acid derivatives with different functional groups on the aromatic ring. These derivatives are crucial for producing a range of N-(acetoacetyl)sulfanilate compounds with tailored properties.

Process Optimization and Scale-Up Considerations (Academic Perspective)

From an academic standpoint, the optimization and scale-up of the synthesis of this compound focus on improving reaction efficiency, product purity, and process safety, while also exploring more sustainable and continuous manufacturing methods.

Reaction Condition Parameterization (Temperature, Solvent, Catalysis)

The N-acetoacetylation of sulfanilic acid or its derivatives is a key step in the synthesis of the final product. The optimization of this reaction's parameters is critical for maximizing yield and selectivity.

Temperature: The reaction temperature can significantly influence the rate and outcome of the acetoacetylation. Lower temperatures are often favored to control the exothermicity of the reaction and minimize the formation of byproducts.

Solvent: The choice of solvent is crucial. While traditional methods might use pyridine or other amine solvents, greener alternatives are being explored. For the related N-acylation of sulfanilamide (B372717), tetrahydrofuran (B95107) (THF) has been successfully used as a replacement for more toxic and expensive amine solvents. semnan.ac.ir

Catalysis: The use of catalysts can significantly enhance the rate and selectivity of the acetoacetylation. Lewis acids are effective catalysts for this transformation. Research on the selective acylation of sulfanilamide has shown that stannous oxide (SnO) nanoparticles can act as an efficient and recyclable catalyst. semnan.ac.ir In one study, using SnO nanoparticles in THF at 60°C resulted in an 85% yield and 95% selectivity for the acylated product within 60 minutes. semnan.ac.ir Other Lewis acids such as bismuth salts have also been shown to effectively catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides under mild conditions. researchgate.net The catalytic activity of various acids is an area of ongoing research to find the most efficient and environmentally benign options. researchgate.net

Table 1: Catalyst Performance in the N-acylation of Sulfanilamide with Acetic Anhydride

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Selectivity (%) |

| SnO Nanoparticles | THF | 60 | 60 | 85 | 95 |

Data sourced from a study on the selective acylation of sulfanilamide. semnan.ac.ir

Development of Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and in-line analysis. flinders.edu.aunih.gov While specific literature on the continuous flow synthesis of this compound is limited, the principles can be applied from related processes.

The synthesis of arylsulfonyl chlorides from aniline starting materials has been successfully demonstrated in a continuous flow reactor. rsc.org This approach involves the in situ generation of diazonium salts followed by chlorosulfonylation, offering a safer and more scalable method compared to batch processes. rsc.org

Similarly, the N-acetylation of amines, a reaction analogous to the acetoacetylation of sulfanilate, has been developed as a continuous flow process. rsc.org These systems often utilize packed-bed reactors containing a solid-supported catalyst, allowing for efficient conversion and easy separation of the product. The development of a continuous flow process for this compound would likely involve a multi-step sequence, potentially telescoping the synthesis of the sulfanilic acid derivative, its acetoacetylation, and the final neutralization step into a single, continuous operation. flinders.edu.aursc.org This approach would minimize manual handling of intermediates and allow for precise control over reaction conditions, leading to a more efficient and consistent manufacturing process.

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for Potassium N-(acetoacetyl)sulfanilate are not widely published, a detailed interpretation can be derived from the known structure and established principles of NMR.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals from the paradisubstituted benzene (B151609) ring. The acetoacetyl group would produce signals for the methylene (B1212753) and methyl protons, and a signal for the amide (N-H) proton would also be expected, though its chemical shift can be highly variable and it may be broadened.

Based on the structure, the following proton signals can be predicted.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift tables and analysis of similar structures.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Acetyl) | ~2.2 | Singlet (s) | 3H |

| CH₂ (Methylene) | ~3.6 | Singlet (s) | 2H |

| Aromatic H (ortho to -NH) | ~7.6 | Doublet (d) | 2H |

| Aromatic H (ortho to -SO₃⁻) | ~7.8 | Doublet (d) | 2H |

| NH (Amide) | ~10.5 | Singlet (s, broad) | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals are expected for the methyl, methylene, two carbonyl, and four aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift tables and analysis of similar structures.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ (Acetyl) | ~30 |

| C H₂ (Methylene) | ~50 |

| Aromatic C -H | ~118 - 130 |

| Aromatic C -N | ~140 |

| Aromatic C -S | ~142 |

| C =O (Amide) | ~165 |

| C =O (Ketone) | ~205 |

Specific ¹⁵N NMR studies on this compound are not readily found in the literature. However, this technique would be highly valuable for characterizing the single nitrogen environment within the molecule. ¹⁵N NMR could provide direct evidence of the amide linkage, as the chemical shift of the nitrogen atom is highly sensitive to its electronic environment, including hybridization and conjugation with the adjacent carbonyl and aromatic ring. Such an analysis would definitively confirm the N-acetoacetyl structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The sulfonamide group (in this case, a sulfonate salt resulting from the sulfanilic acid precursor) and the acetoacetyl group have distinct vibrational modes. The sulfonate group (SO₃⁻) will exhibit strong symmetric and asymmetric stretching vibrations. kau.edu.saconicet.gov.ar The acetoacetyl moiety contains two carbonyl groups (one ketone, one amide) and an N-H bond, each with characteristic stretching frequencies. chem-soc.sinih.gov

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3200 - 3400 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Ketone | C=O Stretch | 1700 - 1725 | Strong |

| Amide | C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Sulfonate (SO₃⁻) | Asymmetric Stretch | 1150 - 1260 | Strong |

| Sulfonate (SO₃⁻) | Symmetric Stretch | 1030 - 1080 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₀KNO₅S, giving it a molecular weight of approximately 295.35 g/mol . guidechem.comnih.gov In a typical electrospray ionization (ESI) mass spectrum under negative ion mode, the primary ion observed would be the N-(acetoacetyl)sulfanilate anion [C₁₀H₁₀NO₅S]⁻ at an m/z of 256.26. nih.gov

Analysis of the fragmentation pattern in tandem MS (MS/MS) would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the relatively labile bonds within the acetoacetyl side chain and the amide linkage. miamioh.edulibretexts.org

Table 4: Predicted Mass Spectrometry Fragments for the [C₁₀H₁₀NO₅S]⁻ Anion

| Predicted Fragment Ion | Proposed Neutral Loss | m/z of Fragment |

| [C₈H₈NO₂S]⁻ | CH₂=C=O (Ketene) | 214 |

| [C₆H₄NO₃S]⁻ | CH₃COCH₃ (Acetone) | 170 |

| [C₈H₅O₄S]⁻ | CH₃CN (Acetonitrile) + H₂O | 213 |

| [SO₃C₆H₄NH]⁻ | C₄H₅O (Acetoacetyl radical) | 170 |

| [C₆H₄S]⁻ | CH₃CONH₂ (Acetamide) + CO₂ | 108 |

X-ray Crystallography and Solid-State Structural Studies

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular forces such as hydrogen bonding, ionic interactions, and van der Waals forces. For this compound, one would anticipate strong ionic interactions between the potassium cation (K⁺) and the negatively charged sulfonate group (-SO₃⁻). Furthermore, the presence of the amide functional group (-NH-) and carbonyl groups (C=O) suggests the potential for significant hydrogen bonding networks, which would play a crucial role in stabilizing the crystal structure. The aromatic rings could also contribute to the packing through π-π stacking interactions.

Without experimental crystallographic data, a definitive analysis of the crystal packing and a quantitative description of these intermolecular interactions for this compound cannot be provided.

A detailed conformational analysis requires precise atomic coordinates obtained from X-ray crystallography. As this information is not currently available in published literature for this compound, a definitive description of its solid-state conformation remains undetermined.

Computational and Theoretical Studies of N Acetoacetyl Sulfanilate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. nih.gov These methods are used to predict the electronic structure and properties of molecules with a high degree of accuracy. For N-(acetoacetyl)sulfanilate, DFT calculations can provide a detailed understanding of its molecular orbitals and the energetic landscape of its reactions.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For N-(acetoacetyl)sulfanilate, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. xisdxjxsu.asia Theoretical studies on similar sulfonamide derivatives have shown that electron density in the HOMO is often localized on the benzenesulfonamide (B165840) and amino groups, while the LUMO density is spread across other parts of the molecule, indicating the pathways of intramolecular charge transfer. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Parameters for N-(acetoacetyl)sulfanilate calculated using DFT.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. nih.gov |

DFT calculations are also instrumental in mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. By identifying the transition state, which represents the highest energy point along the reaction coordinate, the activation energy for a given reaction can be determined.

For N-(acetoacetyl)sulfanilate, this analysis would be vital for understanding its synthesis, degradation pathways, or its reactions with other molecules. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Theoretical investigations on related compounds have successfully used DFT to elucidate reaction mechanisms by calculating the energy profiles and characterizing the stationary points on the potential energy surface. mdpi.com

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them. For a flexible molecule like N-(acetoacetyl)sulfanilate, which contains several rotatable bonds, understanding its conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities.

Furthermore, N-(acetoacetyl)sulfanilate can exist in different tautomeric forms due to the migration of a proton, particularly involving the acetoacetyl group (keto-enol tautomerism) and the sulfonamide group. Quantum chemical calculations can predict the relative energies of these tautomers, thereby determining their equilibrium populations. DFT studies on similar molecules have shown excellent agreement between calculated and experimental structures, confirming the reliability of these methods in conformational analysis. researchgate.net

Table 2: Hypothetical Relative Energies of Tautomers of N-(acetoacetyl)sulfanilate in the Gas Phase.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Keto | 0.00 | 95.2 |

| Enol (Z) | 2.50 | 4.7 |

| Enol (E) | 3.80 | 0.1 |

Molecular Modeling of Solvation Effects

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Molecular modeling of solvation effects is therefore essential for a comprehensive understanding of a compound's behavior in solution.

There are two primary approaches to modeling solvation: implicit and explicit models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Solvation Model based on Density (SMD) and the Generalized Born (GB) model are popular examples. mdpi.comnih.gov These models are computationally efficient and are well-suited for calculating solvation free energies.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov Ab initio molecular dynamics (AIMD) simulations, which treat a number of solvent molecules quantum mechanically, can provide a highly accurate picture of the solvation shell and its influence on the solute. nih.govosti.gov However, this method is computationally very demanding.

The choice between an implicit and explicit solvent model depends on the specific research question and the available computational resources. Often, a hybrid approach that combines elements of both can provide a balance of accuracy and efficiency. mdpi.com

Solvation can have a profound impact on chemical reactivity and selectivity. For instance, polar solvents can stabilize charged intermediates and transition states, thereby accelerating certain reactions. The specific arrangement of solvent molecules around the solute can also influence which parts of the molecule are accessible for reaction, thus affecting selectivity.

In the case of N-(acetoacetyl)sulfanilate, the solvent could influence its tautomeric equilibrium. For example, a protic solvent might favor the enol form by forming hydrogen bonds. Similarly, the energy barriers for reactions involving N-(acetoacetyl)sulfanilate could be significantly lowered in a solvent that can stabilize the transition state. nih.gov Computational studies on other systems have demonstrated that solvent effects can dramatically alter reaction yields and product distributions, highlighting the importance of including solvation in theoretical models. mdpi.com

Intermolecular Interactions and Hydrogen Bonding Networks

Due to a lack of specific published crystallographic or in-depth computational studies on potassium N-(acetoacetyl)sulfanilate, a detailed analysis of its specific intermolecular interactions and hydrogen bonding network is based on theoretical considerations and comparisons with related chemical structures, such as other sulfonamides and organic potassium salts. The molecular structure of N-(acetoacetyl)sulfanilate contains several functional groups capable of participating in a complex network of intermolecular interactions, which are crucial in determining its solid-state properties.

Key Potential Intermolecular Interactions:

Hydrogen Bonding: The N-H group of the amide is a hydrogen bond donor. The oxygen atoms of the sulfonate group, the carbonyl oxygen atoms of the acetoacetyl group, and the amide carbonyl are all potential hydrogen bond acceptors. It is highly probable that strong hydrogen bonds of the N-H···O type are a dominant feature in the crystal lattice. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govscispace.com

Ionic Interactions: A significant electrostatic attraction exists between the negatively charged sulfonate group (SO₃⁻) and the potassium cation (K⁺). This ionic interaction is a major force in the crystal lattice, likely leading to the formation of ionic layers or clusters within the crystal structure. The coordination environment of the potassium ion will be satisfied by oxygen atoms from the sulfonate and possibly the carbonyl groups of neighboring anions. nih.gov

Predicted Hydrogen Bonding Network:

Based on studies of similar sulfonamide structures, it is anticipated that the N-(acetoacetyl)sulfanilate anions would form extended hydrogen-bonded networks. researchgate.netacs.org The amide N-H group is likely to form a hydrogen bond to one of the oxygen atoms of the sulfonate group of an adjacent molecule, creating chains or dimeric motifs. For instance, molecules could be linked into infinite one-dimensional chains through N-H···O(sulfonate) hydrogen bonds. scispace.com

The potassium ions are expected to be coordinated by multiple oxygen atoms from the sulfonate and carbonyl groups of several neighboring anions, bridging the hydrogen-bonded networks and forming a stable, three-dimensional supramolecular architecture. The specific coordination number and geometry around the potassium ion would depend on the steric and electronic requirements of the crystal packing. Studies on other potassium salts have shown that the potassium ion's coordination environment is a critical factor in determining the final crystal structure. nih.govwhiterose.ac.uk

The acetoacetyl group, with its two carbonyl oxygens, provides additional sites for weaker C-H···O interactions with the methylene (B1212753) and methyl protons, further stabilizing the crystal packing.

Reactivity and Reaction Mechanisms of N Acetoacetyl Sulfanilate

Keto-Enol Tautomerism and Its Influence on Reactivity

The acetoacetyl moiety of Potassium N-(acetoacetyl)sulfanilate exists as an equilibrium mixture of keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. The equilibrium between the diketo form and the enol form is a dynamic process that can be influenced by factors such as solvent polarity and temperature. nanalysis.comasu.edu

The presence of both tautomeric forms is crucial as it dictates the compound's reactivity. The keto form contains two carbonyl groups and an active methylene (B1212753) group, while the enol form features a carbon-carbon double bond and a hydroxyl group, creating a nucleophilic enolate system upon deprotonation. thermofisher.com This enol or enolate form is particularly important for the nucleophilic reactions of the acetoacetyl group. encyclopedia.pub Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying this equilibrium, as distinct signals for the protons in both the keto and enol forms can often be observed and quantified. nanalysis.comasu.eduthermofisher.comencyclopedia.pub For instance, in β-dicarbonyl compounds, the methylene protons of the keto form and the vinyl proton of the enol form appear at different chemical shifts, allowing for the determination of the keto-enol ratio by integrating the respective signal areas. asu.edu

Table 1: Tautomeric Forms of the Acetoacetyl Moiety

| Tautomer | Key Functional Groups |

| Keto Form | Two carbonyl (C=O) groups, one active methylene (-CH2-) group |

| Enol Form | One carbonyl (C=O) group, one hydroxyl (-OH) group, one carbon-carbon double bond (C=C) |

Nucleophilic Reactivity of the Acetoacetyl Moiety

The acetoacetyl portion of the molecule is a key center for nucleophilic reactions, largely due to the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) and the ability to form a stable enolate anion. This enolate is a potent nucleophile and can react with a variety of electrophiles.

Condensation Reactions

The active methylene group of the acetoacetyl moiety readily participates in condensation reactions with carbonyl compounds. A notable example is the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto esters or amides and aryl diazonium salts. wikipedia.orgresearchgate.net In this reaction, the acetoacetyl group of N-(acetoacetyl)sulfanilate would first be deprotonated to form the enolate, which then attacks the diazonium salt. wikipedia.orgresearchgate.net This is typically followed by the cleavage of the acetyl group to yield an arylhydrazone derivative. wikipedia.orgresearchgate.net These hydrazones are valuable intermediates, for instance, in the subsequent synthesis of indoles via the Fischer indole (B1671886) synthesis. wikipedia.org

Cyclization Reactions

The versatile structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Hantzsch Pyridine (B92270) Synthesis : This multi-component reaction involves the condensation of a β-ketoester (or in this case, a β-ketoamide), an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. wikipedia.orgrsc.org These can then be oxidized to the corresponding pyridine derivatives. wikipedia.org N-(acetoacetyl)sulfanilate can serve as the β-dicarbonyl component in this synthesis. researchgate.net

Gewald Aminothiophene Synthesis : This reaction allows for the formation of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.org While traditionally employing α-cyanoesters, variations of the Gewald reaction can utilize other activated methylene compounds like N-aryl-acetoacetamides. nih.govresearchgate.net The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and cyclization. wikipedia.org

Biginelli Reaction : This acid-catalyzed three-component reaction combines an aldehyde, a β-ketoester (or amide), and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. livejournal.comwikipedia.orgorganic-chemistry.org N-(acetoacetyl)sulfanilate can act as the β-dicarbonyl component in this synthesis, leading to the formation of functionalized pyrimidine (B1678525) derivatives. illinois.edu The reaction mechanism is believed to involve the formation of an N-acyliminium ion intermediate, which is then attacked by the enol of the β-ketoamide. wikipedia.orgorganic-chemistry.org

Pyrazole (B372694) Synthesis : The reaction of β-dicarbonyl compounds with hydrazines is a classical method for preparing pyrazoles. nih.gov N-(acetoacetyl)sulfanilate can react with hydrazine (B178648) or substituted hydrazines, where the two nitrogen atoms of the hydrazine react with the two carbonyl groups of the acetoacetyl moiety to form the five-membered pyrazole ring.

Quinoline (B57606) Synthesis : Several named reactions can be employed to synthesize quinolines using anilines and β-ketoesters or amides. The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. Similarly, the Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. At lower temperatures, a β-amino acrylate (B77674) is formed, which upon heating cyclizes to a 4-quinolone. pharmaguideline.com N-(acetoacetyl)sulfanilate, possessing a structure analogous to acetoacetanilide, can be a precursor in such syntheses.

Electrophilic Substitution on the Aromatic Ring

The aromatic ring of the sulfanilate moiety can undergo electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents on the ring, namely the sulfonic acid group (-SO3H) and the acetamido group (-NHCOCH3), determine the position of the incoming electrophile.

The sulfonic acid group is a deactivating, meta-directing group. masterorganicchemistry.com Conversely, the acetamido group is an activating, ortho-, para-directing group. livejournal.com In the case of 4-acetamidobenzenesulfonic acid, the para position relative to the acetamido group is already occupied by the sulfonic acid group. Therefore, the strong activating and ortho-directing nature of the acetamido group would direct incoming electrophiles to the positions ortho to it (i.e., positions 2 and 6 on the benzene (B151609) ring). The steric hindrance from the adjacent acetamido group and the deactivating effect of the sulfonic acid group will influence the regioselectivity of the substitution. livejournal.com

Role as an Intermediate in Multi-Step Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. Its bifunctional nature allows for sequential reactions at the acetoacetyl moiety and the aromatic ring.

Formation of Amide Bonds

While this compound itself contains an amide bond, its structure can be modified to participate in the formation of new amide linkages. For instance, the terminal methyl group of the acetoacetyl part can be functionalized, or the entire acetoacetyl group could be cleaved under certain conditions to reveal a primary amine on the aromatic ring (sulfanilamide derivative), which can then be acylated to form a new amide bond. The synthesis of sulfonamides, a class of compounds known for their therapeutic properties, often involves the reaction of a sulfonyl chloride with an amine. pharmaguideline.com Starting from 4-acetamidobenzenesulfonyl chloride, reaction with an amine forms a sulfonamide. livejournal.com The acetoacetyl group in this compound provides a synthetic handle that can be transformed or removed in a multi-step sequence to achieve a desired target molecule containing a newly formed amide bond.

Derivatization of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in N-(acetoacetyl)sulfanilate derivatives can undergo various chemical transformations, primarily through N-acylation and N-alkylation reactions. These derivatizations are crucial for modifying the compound's structure and properties.

N-Acylation: The N-acylation of sulfonamides is a common method for introducing acyl groups onto the sulfonamide nitrogen. This reaction typically proceeds by treating the sulfonamide with an acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base or a catalyst. researchgate.net For instance, the acylation of sulfonamides can be achieved using N-acylbenzotriazoles in the presence of sodium hydride, yielding N-acylsulfonamides in high yields. researchgate.net The use of catalysts like sulfuric acid supported on functionalized graphene oxide has also been reported to facilitate the N-acylation of sulfonamides with acetic anhydride. researchgate.net

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen, or N-alkylation, is another key derivatization strategy. This can be accomplished by reacting the sulfonamide with alkyl halides. The efficiency of such reactions can be enhanced by the use of catalysts. For example, manganese-based catalysts have been shown to be effective for the N-alkylation of sulfonamides using alcohols as the alkylating agents. acs.org Another approach involves the use of potassium hydroxide (B78521) to promote the selective N-alkylation of chiral sulfinamides. researchgate.net

The table below summarizes general conditions for the derivatization of the sulfonamide nitrogen, based on studies of related sulfonamide compounds.

| Derivatization Type | Reagents | Catalyst/Base | General Conditions | Reference |

| N-Acylation | Acyl Chlorides, Anhydrides | Pyridine, NaOH, Lewis Acids | Varies (e.g., room temp. to reflux) | researchgate.net |

| N-Acylation | N-Acylbenzotriazoles | Sodium Hydride (NaH) | THF, rt to 60 °C | researchgate.net |

| N-Alkylation | Alkyl Halides | Potassium Hydroxide (KOH) | Room Temperature | researchgate.net |

| N-Alkylation | Alcohols | Mn(I) PNP pincer complex | Xylenes, 150 °C | acs.org |

This table presents generalized data for sulfonamide derivatization and may not be directly representative of this compound.

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of these derivatization reactions is essential for controlling reaction outcomes and designing new synthetic routes. This involves identifying key intermediates and understanding the kinetics of the reaction steps.

Identification of Reaction Intermediates

The identification of reaction intermediates provides crucial insights into the reaction pathway. In the context of sulfonamide derivatization, several intermediates have been proposed and, in some cases, spectroscopically observed.

For N-acylation reactions, the mechanism often involves the initial deprotonation of the sulfonamide nitrogen by a base, forming a more nucleophilic sulfonamidate anion. This anion then attacks the electrophilic carbonyl carbon of the acylating agent. In acid-catalyzed acylations, the acylating agent is activated by the acid, making it more susceptible to nucleophilic attack by the sulfonamide nitrogen. researchgate.net

In a study on the synthesis of primary sulfonamides, a proposed mechanistic pathway involves the formation of a sulfinamide intermediate, which then converts to a sulfonimidate ester anion before yielding the final sulfonamide product. acs.org

Spectroscopic techniques are invaluable for the detection of transient species. For example, anaerobic, rapid-scanning stopped-flow spectroscopy has been utilized to observe enzyme-substrate Schiff base complexes and quinonoid species as intermediates in the reaction of benzylamines with bovine serum amine oxidase, providing evidence for each step in the proposed reaction path. nih.gov While not directly studying N-(acetoacetyl)sulfanilate, this highlights the power of such techniques in elucidating reaction mechanisms involving nitrogen-containing functional groups.

Kinetic Studies and Rate-Determining Steps

For the N-acylation of sulfonamides, the rate of reaction can be influenced by several factors, including the nature of the acylating agent, the catalyst, and the reaction conditions. In a study on the N-acylation of a secondary amine, it was observed that the protonation of the starting amine by the generated HCl byproduct could impede the reaction progress, indicating that the nucleophilicity of the amine is a critical factor. researchgate.net This suggests that for the derivatization of N-(acetoacetyl)sulfanilate, maintaining the nucleophilicity of the sulfonamide nitrogen is key.

N-(acetoacetyl)sulfanilate as a Ligand System

This compound presents a fascinating case for coordination chemists due to its distinct potential binding sites. The molecule is not just a simple salt but a complex organic ligand with multiple functional groups that can interact with metal centers.

The β-diketone group within the N-(acetoacetyl)sulfanilate structure is a well-established chelating agent. This functionality can exist in keto-enol tautomeric forms. researchgate.net The enolic form is particularly significant for coordination chemistry as the deprotonated hydroxyl group and the adjacent carbonyl oxygen can form a stable six-membered chelate ring with a metal ion. This bidentate chelation is a common feature in the coordination chemistry of β-diketones and is expected to be a primary mode of interaction for N-(acetoacetyl)sulfanilate with metal ions. nih.govresearchgate.net The stability of the resulting metal complexes is enhanced by the formation of this chelate ring.

In addition to the β-diketone moiety, the sulfonate group (–SO₃⁻) offers potential coordination sites through its oxygen atoms. While the sulfonate group is generally considered a weakly coordinating anion, its oxygen atoms can act as monodentate or bidentate bridging ligands, connecting multiple metal centers and leading to the formation of coordination polymers. The coordination ability of the sulfonate group can be influenced by several factors, including the nature of the metal ion, the solvent system used, and the presence of other competing ligands. It is plausible that in certain metal complexes of N-(acetoacetyl)sulfanilate, the sulfonate oxygens participate in the coordination sphere of the metal, potentially leading to more complex structural arrangements.

Synthesis of Metal Complexes with N-(acetoacetyl)sulfanilate Ligands

The synthesis of metal complexes with ligands containing β-diketone and sulfonamide functionalities typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov For N-(acetoacetyl)sulfanilate, a general synthetic procedure would involve dissolving the ligand in an appropriate solvent, such as water or ethanol, and adding a solution of the desired metal salt (e.g., chloride, nitrate, or sulfate (B86663) salts of transition metals). nih.govsciencescholar.us The reaction mixture is often stirred and may be heated to facilitate the complexation. spuvvn.edujocpr.com The resulting metal complex, which may precipitate out of the solution, can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. nih.govjmchemsci.com The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants. sciencescholar.us

Structural Characterization of Metal Complexes (e.g., X-ray Diffraction)

The definitive three-dimensional structure of metal complexes is most reliably determined by single-crystal X-ray diffraction. spuvvn.eduresearchgate.net For metal complexes of ligands analogous to N-(acetoacetyl)sulfanilate, X-ray diffraction studies have revealed various coordination modes and geometries. nih.govscirp.org For instance, complexes with related ligands have been shown to adopt square planar or pseudotetrahedral geometries. researchgate.net Powder X-ray diffraction (XRD) can also be employed to determine the crystalline nature and phase purity of the synthesized complexes. spuvvn.edujocpr.com The unit cell parameters derived from XRD data can provide insights into the crystal system (e.g., monoclinic, triclinic, orthorhombic) of the complexes. spuvvn.edujocpr.com

Table 1: Representative Crystallographic Data for Metal Complexes with Related Ligands

| Metal Complex System | Crystal System | Space Group | Reference |

|---|---|---|---|

| Co(II) Schiff Base Complex | Monoclinic | P 1 21 1 | spuvvn.edu |

| Ni(II) Schiff Base Complex | Triclinic | P1 | spuvvn.edu |

| Cu(II) Schiff Base Complex | Monoclinic | P 1 21/a | spuvvn.edu |

| Fe(II) Complex | Monoclinic | - | jocpr.com |

| Co(II) Complex | Monoclinic | - | jocpr.com |

| Cu(II) Complex | Orthorhombic | - | jocpr.com |

Note: This table presents data for metal complexes with ligands structurally related to N-(acetoacetyl)sulfanilate to illustrate common crystal systems. The specific parameters for N-(acetoacetyl)sulfanilate complexes would require dedicated experimental studies.

Theoretical Studies of Ligand-Metal Interactions and Coordination Modes

Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and predicting preferred coordination modes. mdpi.com For ligands with multiple potential donor sites like N-(acetoacetyl)sulfanilate, computational studies can help elucidate which atoms are most likely to coordinate to a metal ion. These studies can calculate the energies of different possible coordination isomers to determine the most stable arrangement. mdpi.com Natural Bond Orbital (NBO) analysis and other computational methods can provide insights into the charge transfer and orbital interactions between the ligand and the metal. mdpi.comfrontiersin.org Such studies on related systems have shown that the bonding in metal complexes can have significant electrostatic character, with varying degrees of covalent contribution depending on the specific ligand and metal ion involved. mdpi.com

Applications of Metal Complexes in Catalysis (Research focus, not industrial)

Metal complexes derived from ligands featuring β-diketone and other functional groups have been explored for their catalytic activity in various organic transformations. nih.govmdpi.com While specific catalytic applications of this compound complexes are not widely reported, analogous complexes have shown promise in research settings. For example, metal complexes of ligands containing similar functionalities have been investigated as catalysts for polymerization reactions and reduction reactions. nih.govnih.gov The catalytic activity is often attributed to the ability of the metal center to activate substrates and the ligand's influence on the electronic and steric environment of the metal. nih.govmdpi.com Research in this area focuses on developing new catalysts with enhanced efficiency and selectivity for a range of chemical reactions.

Coordination Chemistry and Metal Complexation Studies

Investigation of Catalytic Cycles and Reaction Mechanisms

Detailed investigations into the specific catalytic cycles and reaction mechanisms of metal complexes derived from Potassium N-(acetoacetyl)sulfanilate are not extensively documented in publicly available scientific literature. While the coordination of the N-(acetoacetyl)sulfanilate ligand to various metal centers is plausible, forming complexes that could theoretically exhibit catalytic activity, specific studies elucidating the mechanistic pathways of such catalytic processes are not found.

The broader field of coordination chemistry suggests that metal complexes containing β-ketoamide ligands, a class to which N-(acetoacetyl)sulfanilate belongs, can participate in various catalytic transformations. For instance, the kinetics and mechanisms of the reactions of metal ions like copper(II) and iron(III) with the structurally related acetoacetamide (B46550) have been studied, indicating that complexation with the keto tautomer can occur. rsc.org Such interactions are the foundational step for any potential catalytic cycle.

In general, proposed catalytic cycles for transition metal complexes in reactions like cross-coupling often involve a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com For example, in palladium-catalyzed reactions, a Pd(0) species is typically the active catalyst which undergoes oxidative addition with a substrate. libretexts.orgyoutube.com The subsequent steps would involve the coordinated N-(acetoacetyl)sulfanilate ligand, potentially influencing the reaction's rate and selectivity.

Mechanistic studies on nickel-catalyzed coupling reactions highlight the diversity of possible pathways, which can involve Ni(I), Ni(II), and Ni(III) intermediates and may proceed through radical or two-electron pathways. nih.govoaepublish.comnyu.edu The nature of the ligand is crucial in determining the operative mechanism. Similarly, copper-catalyzed reactions, such as N-arylation, are proposed to proceed via copper(I) amidate complexes, with the ligand playing a key role in controlling the active catalytic species. nih.govmit.edu

While these general principles of transition metal catalysis are well-established for a variety of ligands, the specific application and detailed mechanistic elucidation for complexes of this compound, including kinetic data, isolation and characterization of intermediates, or computational modeling of reaction pathways, are not available in the reviewed literature. Therefore, no specific data tables or detailed research findings on the catalytic cycles and reaction mechanisms for this particular compound can be presented.

Derivatives and Analogues of N Acetoacetyl Sulfanilate: Synthesis and Properties

Synthesis of N-Substituted Sulfanilate Derivatives

The sulfonamide group (—SO₂NH—) is a critical site for chemical modification. The hydrogen atom on the nitrogen is acidic and can be replaced by various alkyl or aryl groups, leading to the formation of N-substituted derivatives. These synthetic strategies often involve the reaction of the parent sulfonamide with electrophilic reagents under basic conditions.

A prevalent method for N-substitution involves the reaction of the sulfonamide with alkyl or aralkyl halides. researchgate.netajphs.com This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), using a strong base like sodium hydride (NaH) to deprotonate the sulfonamide nitrogen, thereby generating a more nucleophilic sulfonamidate anion. ajphs.com This anion then displaces the halide from the electrophile in a nucleophilic substitution reaction to form the N-substituted product. A variety of electrophiles can be used, allowing for the introduction of diverse functional groups at the nitrogen center. researchgate.net

Another approach involves the reaction of an amino derivative with a sulfonyl chloride. scispace.com For instance, a primary or secondary amine can be treated with a benzenesulfonyl chloride derivative in a basic aqueous solution to form the corresponding sulfonamide. scispace.com This method is fundamental to building a wide range of sulfonamide structures. Furthermore, rearrangement reactions, such as the thermal rearrangement of N-aryl sulfamates, can also be employed to synthesize sulfonated anilines, highlighting another route to complex sulfanilate derivatives. chemrxiv.orgresearchgate.net

Table 1: General Methods for Synthesis of N-Substituted Sulfonamide Derivatives

| Reaction Type | Key Reagents | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation / N-Aralkylation | Parent Sulfonamide, Alkyl/Aralkyl Halide, Base (e.g., NaH) | Polar aprotic solvent (e.g., DMF) | N-Alkyl/Aralkyl Sulfonamide | researchgate.net, ajphs.com |

| Sulfonamide Formation | Amine (Primary or Secondary), Sulfonyl Chloride, Base (e.g., NaOH) | Aqueous or biphasic system, often at low temperature | N-Substituted Sulfonamide | scispace.com |

| Sulfamate Rearrangement | N-Aryl Sulfamate | Thermal conditions (reflux) | para-Sulfonyl Aniline (B41778) | chemrxiv.org, researchgate.net |

Modifications of the Acetoacetyl Chain

The acetoacetyl moiety, a β-ketoamide, is characterized by its chemical versatility, offering multiple sites for modification. This part of the molecule contains two carbonyl groups and an active methylene (B1212753) group, all of which can participate in a variety of chemical transformations.

The synthesis of the acetoacetyl group itself is often achieved by reacting an amine with a diketene (B1670635) or through transesterification with a β-ketoester like t-butyl acetoacetate. eastman.comgoogle.comgoogle.com Modifications can be designed to alter the length, branching, or functionality of this chain. One approach is to use different acid chlorides in condensation reactions with dianions of malonic acid mono-amides, which, after workup, yield various β-keto amides. researchgate.netresearchgate.net This allows for the synthesis of analogues with different substituents on the chain.

The active methylene group (the C-H bond flanked by the two carbonyls) is particularly reactive due to the acidity of its protons. It can be deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles. This enables a range of reactions, including alkylation and acylation at this position. Furthermore, the carbonyl groups can undergo reactions typical of ketones, such as condensation with amines to form enamines or reduction to hydroxyl groups. researchgate.net The diastereoselective reduction of the ketone, for instance, can lead to the formation of β-hydroxyamides with specific stereochemistry. nih.gov

Table 2: Potential Reaction Sites and Modifications of the Acetoacetyl Chain

| Reactive Site | Reaction Type | Reagent Example | Resulting Structure | Reference |

|---|---|---|---|---|

| Active Methylene Group | Alkylation | Alkyl Halide (with base) | α-Substituted β-Ketoamide | nih.gov |

| Ketone Carbonyl | Condensation | Primary/Secondary Amine | Enamine | researchgate.net |

| Ketone Carbonyl | Reduction | Sodium Borohydride (NaBH₄) | β-Hydroxyamide | nih.gov |

| Amide Carbonyl | Hydrolysis | Acid or Base | β-Keto Acid + Sulfanilate | nih.gov |

Incorporation into Polymeric Structures (as a monomer or modifying agent)

The reactive nature of the acetoacetyl group makes N-(acetoacetyl)sulfanilate and its analogues valuable components in polymer chemistry. These compounds can be incorporated into polymeric structures either as functional monomers in a polymerization process or as agents to modify pre-existing polymers. google.com

Acetoacetyl-functional monomers, such as acetoacetoxyethyl methacrylate (B99206) (AAEM), are widely used to create self-crosslinking emulsion copolymers at room temperature. google.comgoogle.com Similarly, a molecule like potassium N-(acetoacetyl)sulfanilate could be adapted to create a functional monomer. The resulting polymers, bearing pendant acetoacetyl groups, can be cross-linked through various mechanisms, significantly enhancing the physical properties of the final material, such as hardness and chemical resistance. google.comresearchgate.net

Several crosslinking strategies are available for acetoacetyl-functional polymers:

Reaction with Amines: The ketone carbonyl group reacts with primary diamines to form stable enamine linkages, a common ambient temperature curing mechanism. eastman.com

Reaction with Isocyanates: The active methylene protons can react with isocyanates to form urethane-like linkages. eastman.com

Michael Addition: The acetoacetyl group can act as a Michael donor, reacting with activated olefins like acrylates. google.com

Metal Chelation: The 1,3-dicarbonyl system of the acetoacetyl group can chelate with various metal ions. google.com This property can be used to improve adhesion to metal substrates or to form novel crosslinks. researchgate.net

Alternatively, hydroxyl-containing polymers (e.g., polyvinyl alcohol, hydroxyethyl (B10761427) cellulose) can be chemically modified by transesterification with an acetoacetate, thereby introducing the reactive functionality onto the polymer backbone. eastman.com

Table 3: Crosslinking Reactions for Acetoacetyl-Functionalized Polymers

| Crosslinking Agent Type | Reactive Group on Polymer | Linkage Formed | Typical Application | Reference |

|---|---|---|---|---|

| Diamine | Ketone Carbonyl | Enamine | Ambient temperature cure coatings | eastman.com, google.com |

| Isocyanate | Active Methylene | Urethane-type | Thermoset coatings | eastman.com |

| Melamine Resins | Active Methylene | Complex condensation | Baked coatings | google.com |

| Metal Ions | 1,3-Dicarbonyl | Chelate | Primers, Adhesion promoters | google.com, researchgate.net |

| Activated Olefins (e.g., Acrylates) | Active Methylene (as Michael donor) | Carbon-Carbon Bond | Dual-cure systems | mdpi.com, google.com |

Novel Sulfonamide-Acetoacetyl Hybrid Molecules

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. dergipark.org.trdergipark.org.tr This approach aims to create compounds with improved affinity, better efficacy, or a multi-target profile. The sulfonamide and acetoacetyl moieties can both be considered pharmacophoric, and they serve as excellent building blocks for creating novel hybrid molecules.

The synthesis of such hybrids typically involves linking a sulfonamide derivative to another bioactive scaffold. nih.gov For example, new sulfonamide derivatives containing coumarin (B35378) or benzothiazole (B30560) have been synthesized by reacting a core sulfonamide structure with other molecules. dergipark.org.tr A common synthetic route involves a multi-step process where a linker, such as chloroacetyl chloride, is first attached to the sulfonamide, followed by reaction with a second molecular entity. nih.gov

Examples of hybrid molecules based on the sulfonamide scaffold include:

Sulfonamide-Coumarin Hybrids: Synthesized to explore potential antioxidant and antimicrobial activities. nih.gov

Sulfonamide-Benzothiazole Hybrids: Benzothiazole is a pharmacophore found in compounds with a wide range of biological activities, and combining it with a sulfonamide group is a strategy to develop multifunctional agents. dergipark.org.trdergipark.org.tr

Sulfonamide-Pleuromutilin Hybrids: These have been developed as potent antimicrobial agents, where the sulfonamide moiety modifies the side chain of the pleuromutilin (B8085454) core to enhance activity against Gram-positive bacteria. nih.gov

Table 4: Examples of Sulfonamide-Based Hybrid Molecules

| Hybrid Type | Combined Pharmacophores | Synthetic Strategy Example | Potential Application Area | Reference |

|---|---|---|---|---|

| Sulfonamide-Coumarin | Sulfonamide + Coumarin | Reaction of a chloroacetamide sulfonamide derivative with a coumarin derivative. | Antioxidant, Antimicrobial | nih.gov |

| Sulfonamide-Benzothiazole | Sulfonamide + Benzothiazole | Multi-step synthesis starting from 2-aminobenzothiazole, followed by reaction with sulfonyl chlorides. | Multifunctional therapeutic agents | dergipark.org.tr, dergipark.org.tr |

| Sulfonamide-Pleuromutilin | Sulfonamide + Pleuromutilin | Modification at the side chain of a pleuromutilin derivative with various benzene (B151609) sulfonamides. | Antimicrobial | nih.gov |

| Sulfonamide-Triazole | Sulfonamide + 1,2,3-Triazole | Synthesis from 4-iodosulfonamide and triazole units. | Anticancer, Cholinesterase Inhibition | dergipark.org.tr |

Exploration of Structure-Reactivity Relationships in Analogues

The study of structure-reactivity relationships (SRR) and quantitative structure-activity relationships (QSAR) is crucial for understanding how modifications to a molecule's chemical structure influence its physical properties and biological activity. For sulfonamide derivatives, extensive research has established several key principles. openaccesspub.orgresearchgate.net

The reactivity and biological action of sulfanilamide (B372717) analogues are highly dependent on the electronic properties of the molecule. nih.gov Key structural features that influence reactivity include:

N1-Substituent: The nature of the substituent on the sulfonamide nitrogen (N1) is critical. The introduction of electron-withdrawing heterocyclic rings often leads to highly potent derivatives. youtube.com This is because the substituent influences the acidity (pKa) of the sulfonamide N-H proton. Maximum activity is often observed when the pKa is in the physiological range (6.6-7.4), as the ionized form is typically the active species. youtube.com

Aromatic Ring Substitution: The para-amino group (or a group that can be converted to an amino group in vivo) is generally considered essential for the classic antibacterial mechanism of action. youtube.com Substitution at other positions on the benzene ring typically reduces or abolishes this activity.

Electronic and Physicochemical Properties: QSAR studies have shown that properties such as molecular mass, polarity, electronegativity, and partition coefficients are key predictors of the activity of sulfonamide derivatives. nih.govnih.gov For example, lipid solubility can influence the pharmacokinetics and antibacterial activity of the compound. youtube.com

Table 5: Structure-Reactivity Relationships in Sulfonamide Analogues

| Structural Modification | Effect on Property | Consequence for Reactivity/Activity | Reference |

|---|---|---|---|

| Substitution on sulfonamide nitrogen (N1) | Alters pKa of the N-H proton | Influences degree of ionization at physiological pH, which is critical for biological activity. | nih.gov, youtube.com |

| Introduction of heterocyclic rings at N1 | Increases electron-withdrawing character | Often leads to highly potent derivatives. | youtube.com |

| Replacement of para-amino group | Loss of essential pharmacophore feature | Abolishes or reduces classical antibacterial activity. | youtube.com |

| Changes in overall lipophilicity | Affects octanol-water partition coefficient | Influences membrane permeability and pharmacokinetics. | youtube.com, nih.gov |

Applications in Chemical Research and Advanced Materials

Reagent in Analytical Chemistry (e.g., detection of specific ions based on complexation)

While direct and extensive research on the application of Potassium N-(acetoacetyl)sulfanilate as a specific reagent for the detection of ions through complexation is not widely documented in publicly available literature, the functional groups within its structure suggest a potential for such applications. The acetoacetyl moiety is known to form stable complexes with a variety of metal ions. This chelating ability is a key principle in many analytical detection methods.

Further research could explore the potential of this compound to form colored or fluorescent complexes with specific metal ions, which would enable their qualitative or quantitative determination. The presence of the sulfonate group could enhance its water solubility, making it suitable for aqueous analytical systems.

Precursor in Organic Synthesis of Complex Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and dye industries. guidechem.com Its reactive nature allows it to be a building block for various chemical transformations. evitachem.com

One notable example of its application as a precursor is in the synthesis of Acesulfame Potassium, a widely used artificial sweetener. google.com In one of the synthesis routes for Acesulfame Potassium, a derivative of this compound is used to construct the core heterocyclic ring structure of the final product. google.com The process involves a cyclization reaction of an acetoacetamide-N-sulfonyl derivative, which can be prepared from this compound. google.com

The reactivity of the acetoacetyl group and the potential for modification of the aromatic ring and the sulfonate group make this compound a versatile starting material for the synthesis of a range of complex heterocyclic compounds and other organic structures. sciencescholar.us

Role in Supramolecular Chemistry and Host-Guest Systems

Currently, there is a lack of specific research in readily available scientific literature detailing the role of this compound in supramolecular chemistry and host-guest systems.

Exploration in Materials Science as a Structural Component or Modulator

The functional characteristics of this compound have led to its exploration in the field of materials science, particularly in polymer chemistry.

Polymer Chemistry Applications (e.g., formaldehyde (B43269) scavenging in coatings as a chemical function)

A significant application of this compound in polymer chemistry is its use as a formaldehyde scavenger in coating compositions. Formaldehyde is a volatile organic compound (VOC) that can be released from various materials, and its removal from indoor environments is crucial for health and safety.

In a patent for a coating composition designed to remove free formaldehyde, this compound is listed as a potential formaldehyde scavenger. The active methylene (B1212753) group in the acetoacetyl moiety of the compound reacts with formaldehyde, effectively trapping it and reducing its concentration in the surrounding environment.

Table 1: Examples of Formaldehyde Scavengers in Coating Compositions

| Formaldehyde Scavenger | Chemical Family |

| This compound | Acetoacetamide (B46550) Derivative |

| Acetoacetamide | Acetoacetamide |

| Acetoacetanilide | Acetoacetamide Derivative |

This application highlights the role of this compound as a functional additive in the development of advanced coatings with air-purifying properties.

Component in Hybrid Organic-Inorganic Materials

At present, there is no specific information available in the reviewed literature regarding the use of this compound as a component in hybrid organic-inorganic materials.

Emerging Roles in Niche Chemical Technologies

Detailed information on the emerging roles of this compound in niche chemical technologies is not extensively covered in the currently available scientific and technical literature.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Pathways

While Potassium N-(acetoacetyl)sulfanilate itself is an achiral molecule, the development of stereoselective synthetic pathways for its derivatives is a significant area for future research. nih.gov The focus lies in creating new chiral centers in molecules derived from the parent compound. The sulfinyl group, for instance, is a valuable chiral auxiliary in modern synthetic chemistry, capable of high asymmetric induction. researchgate.net Future work could adapt established methods for preparing enantiopure sulfinyl compounds, such as the stereoselective oxidation of prochiral sulfur atoms or the conversion of one sulfinyl derivative into another, to create chiral analogues of N-(acetoacetyl)sulfanilate. researchgate.net

Furthermore, the tert-butanesulfinamide methodology, which has proven highly effective for the asymmetric synthesis of enantiomerically pure amines and their derivatives, could be explored. evitachem.comresearchgate.net Adapting this method could lead to the synthesis of novel chiral N-heterocycles derived from this compound. evitachem.com Research in this area would involve the diastereoselective addition to chiral N-sulfinimines, a strategy that has successfully produced complex chiral structures like pyrrolidines and piperidines. evitachem.com The development of these pathways would open the door to new classes of chiral ligands, catalysts, and compounds with potential applications in asymmetric synthesis. mdpi.com

Investigation of Solid-State Reactions Involving the Compound

Solid-state chemistry offers a unique environment for chemical reactions, often leading to different products and selectivities compared to traditional solution-phase synthesis. scite.ai Future research should include a thorough investigation of the solid-state reactivity of this compound. This would involve studying thermally-stimulated and photochemical reactions in its crystalline form. scite.ai The factors governing such reactions, including crystal packing, nearest-neighbor separation, and the presence of defects, are of fundamental importance. scite.ai